![molecular formula C15H19NO4S B5634225 3-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylic acid](/img/structure/B5634225.png)
3-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylic acid
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Overview
Description
The compound “3-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylic acid” is also known as “4-[(3-methylpiperidin-1-yl)sulfonyl]aniline”. It has a molecular formula of C12H18N2O2S . This compound is part of the aniline family, which are organic compounds that consist of a phenyl group attached to an amino group .
Molecular Structure Analysis
The molecular structure of “3-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylic acid” consists of a benzene ring (phenyl group) attached to a sulfonyl group, which is further attached to a 3-methylpiperidin-1-yl group . The molecular weight of this compound is 254.35 .Scientific Research Applications
Comprehensive Analysis of HMS1422N22 Applications
Regioselectivity in Cycloaddition Reactions: HMS1422N22’s structure suggests potential utility in cycloaddition reactions, where its sulfonylphenyl group could act as an electron-withdrawing group, influencing regioselectivity. This is supported by studies on similar compounds, where the formation of regioisomers favored certain carboxylates . Such specificity is crucial in synthesizing complex molecules for pharmaceuticals and materials science.
NMR Spectroscopy and Structure Elucidation: The compound’s unique chemical shifts and coupling patterns make it suitable for Nuclear Magnetic Resonance (NMR) spectroscopy. It can serve as a standard or comparison in determining the structure of related compounds, as NMR spectroscopy is pivotal in elucidating molecular structures .
Synthesis of N-Methyl Imines: Given the presence of a piperidinyl group in HMS1422N22, it could catalyze the synthesis of N-methyl imines. These are versatile scaffolds in organic chemistry, used in the synthesis of pharmaceuticals and agrochemicals .
Hydrolysis and Decarboxylation Studies: The compound’s carboxylic acid group is reactive and could undergo hydrolysis, leading to decarboxylation. This reaction is significant in studying the stability of carboxylic acids in various conditions, which has implications in drug formulation and stability .
Development of Greener Catalysts: HMS1422N22 could be explored as a greener catalyst alternative due to its piperidinyl group, which is known for its catalytic properties. Research on similar molecules has shown potential in creating environmentally friendly catalysts for organic reactions .
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
(E)-3-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-12-8-10-16(11-9-12)21(19,20)14-5-2-13(3-6-14)4-7-15(17)18/h2-7,12H,8-11H2,1H3,(H,17,18)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEXWIYKHTXCPO-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)acrylic acid |
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